![molecular formula C27H39Br2N3 B1148112 3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide CAS No. 872979-87-8](/img/structure/B1148112.png)

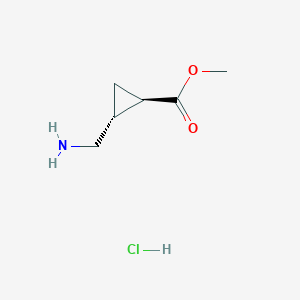

3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is also known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or MM 4-64 . It is a lipophilic styryl dye used as a vital stain to follow bulk membrane-internalization and transport to the vacuole in yeast .

Molecular Structure Analysis

The molecular formula of the compound is C30H45Br2N3 . The InChI Key is AFVSZGYRRUMOFH-UHFFFAOYSA-L . The compound contains a pyridinium ring and a phenyl ring, both of which are part of a conjugated system .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazo[1,5-a]quinoxaline derivatives, including 1,n-bis{3-(3-phenylimidazo[1,5-a]quinoxalin-4(5H)-on-1-yl)pyridinium}alkane dibromides, demonstrate antimicrobial properties. Their efficacy is influenced by various alkyl substituents in the pyridine ring and imidazo[1,5-a]quinoxaline system, with chlorides and iodides being more active towards bacteria than fungi. Some compounds exhibit effective bacteriostatic and fungistatic activities, comparable to reference drugs (Kalinin et al., 2013).

Anticancer Potential

Pyrazole derivatives, including those with a pyridin-3-yl moiety, have been synthesized and evaluated for their inhibitory activity on topoisomerase IIα and cytotoxicity against various cancer cell lines. Certain analogues exhibit significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016); (Alam et al., 2017); (Alam et al., 2018).

Optical Properties and Potential in Organic Semiconductors

Studies on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which include diethylamino and methoxy moieties, reveal their potential as organic semiconductors due to their photophysical properties. These properties are influenced by substituents in the phenyl ring, with applications in various fields including supramolecular chemistry (Briseño-Ortega et al., 2018).

Antioxidant, Antitumor, and Antimicrobial Activities

Pyrazolopyridine derivatives, which include components like diethylamino and pyridin-3-yl, have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. Certain compounds show high activity against liver and breast cell lines and exhibit antibacterial and antifungal properties (El‐Borai et al., 2013).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazolo[4,3-a]pyridines, which exhibit antimicrobial activity and are of interest for their pharmacological properties (Prakash et al., 2011).

Mécanisme D'action

The compound is a sensitive reporter of vacuolar dynamics, detecting such events as segregation structure formation during mitosis, vacuole fission/fusion events, and vacuolar morphology in different classes of vacuolar protein sorting mutants . It can be used for detecting endosome to vacuole membrane transport in vitro .

Propriétés

Numéro CAS |

872979-87-8 |

|---|---|

Formule moléculaire |

C27H39Br2N3 |

Poids moléculaire |

565.4 g/mol |

Nom IUPAC |

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 |

Clé InChI |

AZJASRWHFPDMHB-UHFFFAOYSA-L |

SMILES isomérique |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.